molecular formula C9H8N2O4 B102829 Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide CAS No. 17348-71-9

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Cat. No. B102829
CAS RN: 17348-71-9
M. Wt: 208.17 g/mol
InChI Key: PNSWPHLJTBSRJR-UHFFFAOYSA-N
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Description

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Molecular Structure Analysis

Benzoxazole derivatives exhibit an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π* type . They also show strong solvent-dependent fluorescence emission located in the bluish-green region .

Scientific Research Applications

Cancer Research: Biomarker Identification

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide: may be utilized in cancer research as a part of the analytical strategies to identify short-chain fatty acids (SCFAs) as putative biomarkers of cancer diseases . Advanced analytical tools like gas chromatography and mass spectrometry can be employed to detect SCFAs in clinical samples, providing insights into the metabolic changes associated with cancer.

Medicinal Chemistry: Drug Design

The compound’s structural motif is potentially valuable in medicinal chemistry for the design of new drug candidates. Its heterocyclic nature could be exploited to develop compounds with diverse therapeutic activities, such as anticancer, anticonvulsant, and antimicrobial properties .

Organic Synthesis: Reaction Intermediate

In organic synthesis, Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide can act as an intermediate in reactions to produce other valuable organic compounds. For instance, it can participate in reactions to form 2-benzoylquinoxaline derivatives, which have their own set of applications .

Mechanism of Action

properties

IUPAC Name

ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWPHLJTBSRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

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